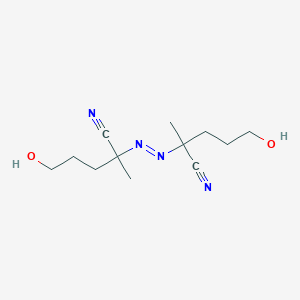
4,4’-Azobis(4-cyano-1-pentanol)
Übersicht
Beschreibung
4,4'-Azobis(4-cyano-1-pentanol), also known as 4,4'-Azobis(4-cyano-1-pentanol), is a useful research compound. Its molecular formula is C12H20N4O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-Azobis(4-cyano-1-pentanol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Azobis(4-cyano-1-pentanol) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerisationsinitiator
4,4’-Azobis(4-cyano-1-pentanol) wird hauptsächlich als Polymerisationsinitiator verwendet . Es spielt eine entscheidende Rolle im Prozess der radikalischen Polymerisation .
Herstellung von Polystyrolpartikeln
Diese Verbindung wurde bei der Herstellung von Polystyrolpartikeln verwendet, indem Styrol in Ethylalkohol polymerisiert wurde . Dieser Prozess ist für die Produktion von Polystyrol unerlässlich, einem vielseitigen Kunststoff, der in zahlreichen Anwendungen verwendet wird.
Induktion der Lipidperoxidation
4,4’-Azobis(4-cyano-1-pentanol) ist ein Azo-Initiator, der die Lipidperoxidation von Sonnenblumenöl induziert . Dieser Prozess ist von Bedeutung für die Untersuchung der oxidativen Stabilität von Ölen und Fetten.
Thermische Analyse und Analyse der Pyrolyseprodukte
Die Verbindung wurde auf ihre thermischen Zersetzungseigenschaften untersucht . Es weist einen komplexen Zersetzungsprozess mit vier Massenverluststufen während seiner Pyrolyse auf . Das Verständnis dieser Eigenschaften kann dazu beitragen, thermische Ausreißerunfälle zu vermeiden.
Herstellung von Polyacrylamid
Die Polymerisation von Acrylamid (AA), die durch 4,4’-Azobis(4-cyano-1-pentanol) initiiert wird, ergibt Polyacrylamid (PAA) mit Hydroxyl-Endgruppen . Polyacrylamid wird häufig in der Abwasserbehandlung, bei der Ölgewinnung und als Bodenverbesserer eingesetzt.
Sicherheits- und Gefahrenanalyse
Aufgrund seiner spezifischen –N=N– Struktur kann 4,4’-Azobis(4-cyano-1-pentanol) bei hohen Temperaturen thermische Ausreißerunfälle auslösen . Untersuchungen zu seinem thermischen Verhalten können zu einem umfassenden Verständnis der Sicherheitsmaßnahmen beitragen, die zur Vermeidung von Unfällen erforderlich sind.
Wirkmechanismus
Target of Action
4,4’-Azobis(4-cyano-1-pentanol), also known as 2,2’-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile), is primarily used as a polymerization initiator . Its main targets are monomers in a polymerization reaction, such as acrylamide .
Mode of Action
This compound acts as a free radical initiator . When heated, it decomposes and releases nitrogen gas, producing two equivalents of reactive radicals . These radicals can initiate the polymerization of monomers by opening their double bonds and allowing them to link together .
Biochemical Pathways
The primary biochemical pathway involved is the polymerization of acrylamide . The radicals generated by 4,4’-Azobis(4-cyano-1-pentanol) initiate the polymerization process, leading to the formation of polyacrylamide chains .
Pharmacokinetics
Its solubility in organic solvents like dmso and methanol may influence its distribution in a reaction mixture.
Result of Action
The result of the action of 4,4’-Azobis(4-cyano-1-pentanol) is the formation of polyacrylamide . The molecular weight and conversion of the polymer depend on the duration of polymerization and the concentration of the initiator .
Action Environment
The action of 4,4’-Azobis(4-cyano-1-pentanol) is influenced by environmental factors such as temperature and light. It decomposes and initiates polymerization upon heating . It can also act as a photoinitiator under ultraviolet and visible light . Storage conditions should avoid high temperatures and direct sunlight . Proper ventilation is necessary during handling to avoid inhalation of aerosols .
Eigenschaften
IUPAC Name |
2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTIJBANDVIHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)(C#N)N=NC(C)(CCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-47-4 | |
| Record name | 4,4'-Azobis(4-cyano-1-pentanol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


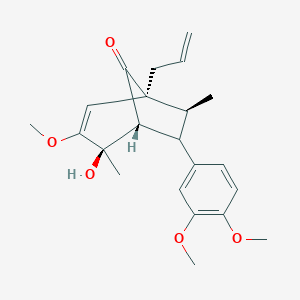
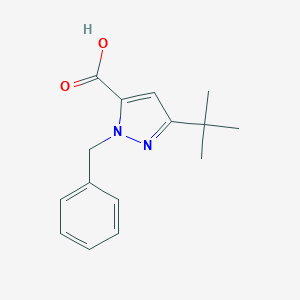
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

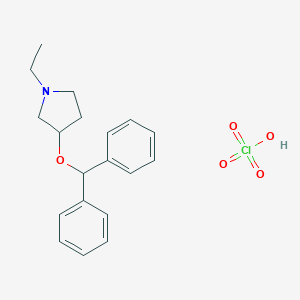
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
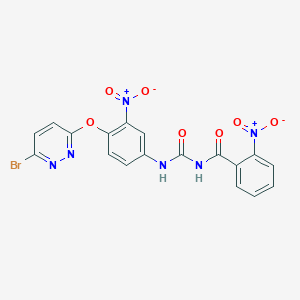


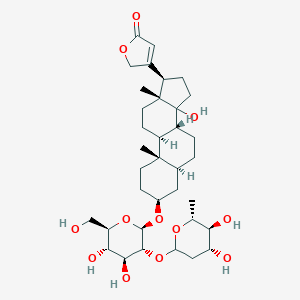

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)


